molecular formula C16H17NO2 B11793024 3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11793024
M. Wt: 255.31 g/mol
InChI Key: FKZVBLJFZDNZOI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic compounds formed by the ring fusion of a benzene ring with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylamine with formaldehyde and methylamine in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be carried out in solvents like ethanol or water-ethanol mixtures .

Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and high-yielding protocol for the synthesis of benzoxazines .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solvent-free microwave thermolysis is an attractive option for industrial production due to its environmental friendliness and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring and the methyl group on the oxazine ring can enhance its stability and solubility, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C16H17NO2/c1-11-3-8-14-16(9-11)19-10-15(17-14)12-4-6-13(18-2)7-5-12/h3-9,15,17H,10H2,1-2H3

InChI Key

FKZVBLJFZDNZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(CO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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